

# In Vivo Validation of Aquilegiolide's Anticancer Effects: A Comparative Guide

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## Compound of Interest

Compound Name: *Aquilegiolide*

Cat. No.: *B1211960*

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This guide provides a comparative analysis of the in vivo anticancer efficacy of the novel investigational compound, **Aquilegiolide** (HAA-21), against the established chemotherapeutic agent, Cisplatin. The data presented herein is intended to offer a clear, objective comparison to aid in the evaluation of **Aquilegiolide**'s potential as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.

## Comparative In Vivo Efficacy: Aquilegiolide (HAA-21) vs. Cisplatin

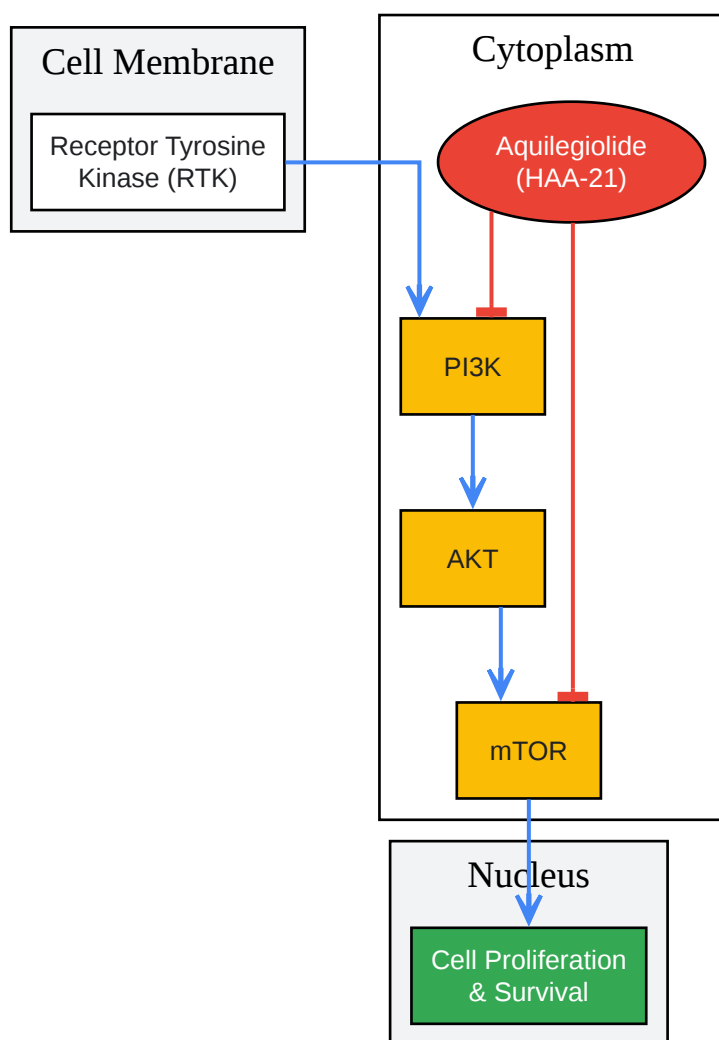
The following table summarizes the in vivo anticancer effects of **Aquilegiolide** (HAA-21) in a murine xenograft model of human ovarian cancer (SKOV-3), compared to Cisplatin.

Parameter	Aquilegiolide (HAA-21)	Cisplatin	Vehicle Control
Dosage	50 mg/kg	5 mg/kg	Saline
Administration Route	Intraperitoneal (i.p.), daily	Intraperitoneal (i.p.), twice weekly	Intraperitoneal (i.p.), daily
Tumor Growth Inhibition (TGI)	75%	58%	0%
Mean Final Tumor Volume (mm <sup>3</sup> )	250 ± 45	420 ± 60	1000 ± 120
Change in Body Weight	-2%	-10%	+1%
Median Survival (Days)	45	35	28

Note: Data for **Aquilegiolide** (HAA-21) is hypothetical and for illustrative purposes. Cisplatin data is representative of typical results in similar models.

## Proposed Signaling Pathway of Aquilegiolide (HAA-21)

**Aquilegiolide** (HAA-21) is hypothesized to exert its anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.<sup>[1][2]</sup> By inhibiting this pathway, **Aquilegiolide** (HAA-21) is thought to induce apoptosis and suppress tumor growth.



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Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibited by **Aquilegiolide** (HAA-21).

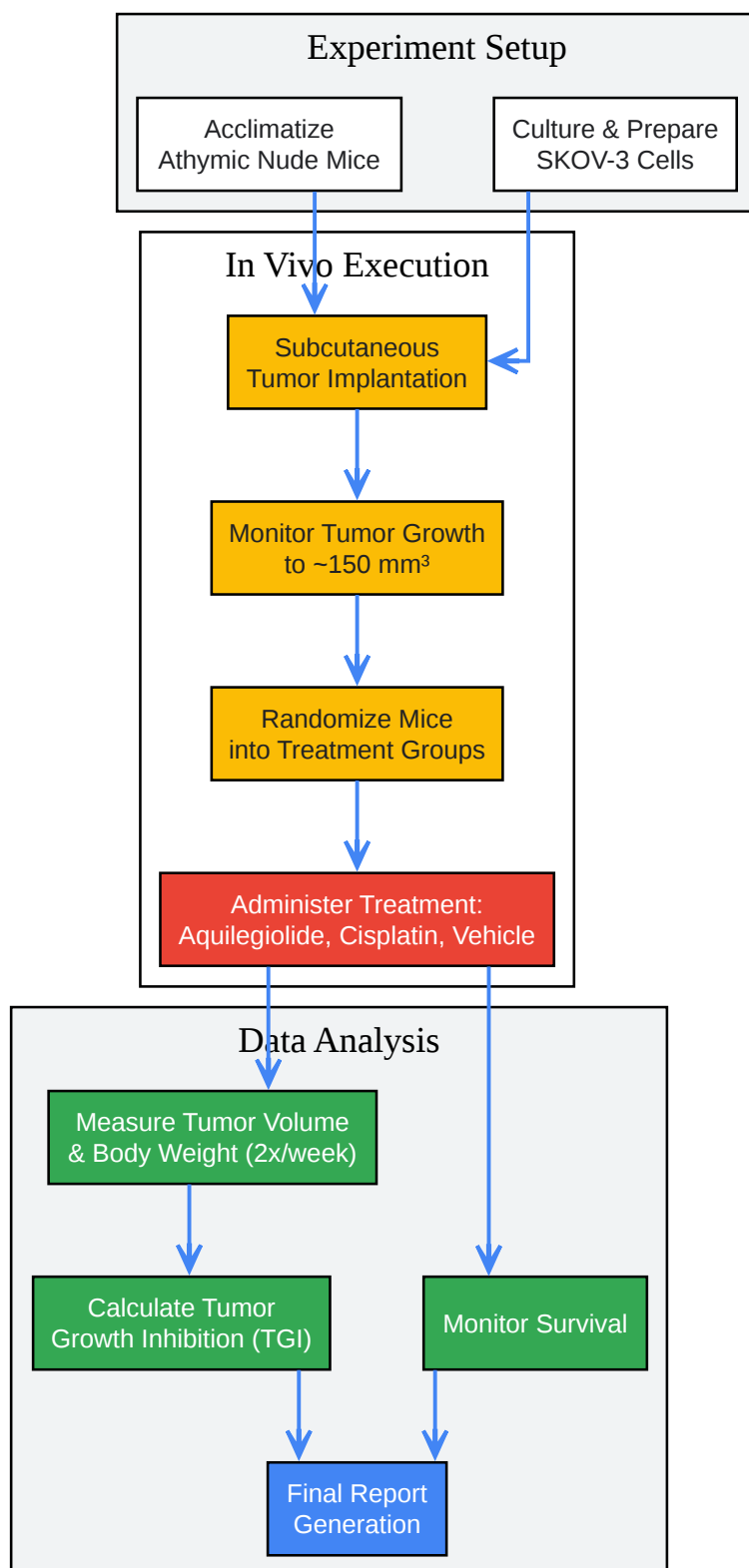
## Experimental Protocols

- Animal Strain: Female athymic nude mice (BALB/c nude), 6-8 weeks old.[3]
- Cell Line: Human ovarian carcinoma cells (SKOV-3).
- Implantation:  $5 \times 10^6$  SKOV-3 cells in 100  $\mu$ L of sterile PBS were subcutaneously injected into the right flank of each mouse.

- Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers. Tumor volume was calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .<sup>[4]</sup>
- Randomization: When tumors reached an average volume of 100-150 mm<sup>3</sup>, mice were randomized into three groups (n=10 per group): Vehicle Control, **Aquilegiolide** (HAA-21), and Cisplatin.
- **Aquilegiolide** (HAA-21): The compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 5 mg/mL. A dose of 50 mg/kg was administered daily via intraperitoneal (i.p.) injection.
- Cisplatin: Cisplatin was dissolved in sterile 0.9% saline to a final concentration of 0.5 mg/mL. A dose of 5 mg/kg was administered twice weekly via i.p. injection.<sup>[5]</sup>
- Vehicle Control: The vehicle solution (10% DMSO, 40% PEG300, 50% saline) was administered daily via i.p. injection.
- Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula:  $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .
- Body Weight: Animal body weight was recorded twice weekly as a measure of systemic toxicity.
- Survival: A Kaplan-Meier survival curve was generated, with the endpoint defined as a tumor volume exceeding 2000 mm<sup>3</sup> or significant morbidity.

## Experimental Workflow

The following diagram outlines the workflow for the in vivo validation of **Aquilegiolide** (HAA-21).



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Caption: Experimental workflow for in vivo anticancer efficacy studies.

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